molecular formula C13H19N3O3Si B2580301 7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid CAS No. 2470439-21-3

7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid

Cat. No.: B2580301
CAS No.: 2470439-21-3
M. Wt: 293.398
InChI Key: RWENFGOJIFEXHZ-UHFFFAOYSA-N
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Description

7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the pyrrolo[2,3-c]pyridazine family, which is characterized by a fused ring system combining pyrrole and pyridazine moieties. The presence of the trimethylsilylethoxymethyl group adds to its chemical versatility, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid typically involves multi-step organic reactions One common approach starts with the preparation of the pyrrolo[2,3-c]pyridazine core, which can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its structural features make it suitable for binding studies and the investigation of molecular recognition processes.

Medicine

Pharmaceutical research explores the potential of this compound as a lead molecule for drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents, particularly in the treatment of diseases where pyrrolo[2,3-c]pyridazine derivatives have shown efficacy.

Industry

In the industrial sector, this compound can be utilized in the development of specialty chemicals and advanced materials. Its reactivity and stability under various conditions make it valuable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which 7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-c]pyridazine-6-carboxylic acid: Lacks the trimethylsilylethoxymethyl group, resulting in different reactivity and applications.

    7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyridazine-6-carboxylic acid: Similar structure but with a different ring fusion pattern, leading to distinct chemical properties.

Uniqueness

The presence of the trimethylsilylethoxymethyl group in 7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3Si/c1-20(2,3)7-6-19-9-16-11(13(17)18)8-10-4-5-14-15-12(10)16/h4-5,8H,6-7,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWENFGOJIFEXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C(=CC2=C1N=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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